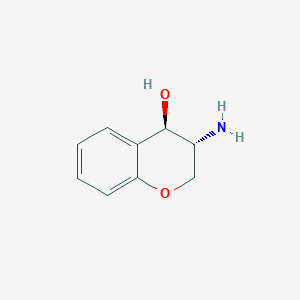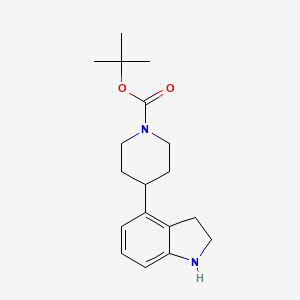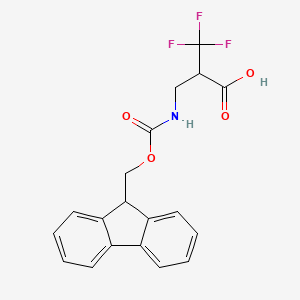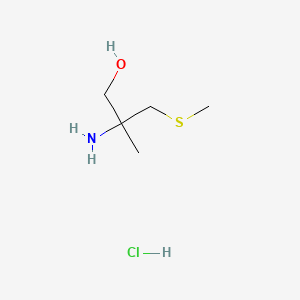![molecular formula C25H22N4O2S B15314221 N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide: is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reactions: The benzothiazole and pyridine rings are then coupled using a suitable linker, such as an amide bond, which can be formed through the reaction of an amine with a carboxylic acid derivative.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Due to its unique structure, the compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules.
Industry
Dye and Pigment Industry: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Agriculture: It can be investigated for its potential as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing the compound’s binding affinity. The anilino group can undergo redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide
- N-(1,3-benzothiazol-6-yl)-N-[2-(3-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide
- N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-2-ylethyl]prop-2-enamide
Uniqueness
The unique combination of the benzothiazole, pyridine, and anilino groups in N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H22N4O2S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C25H22N4O2S/c1-3-17-7-5-9-19(13-17)28-25(31)24(18-8-6-12-26-15-18)29(23(30)4-2)20-10-11-21-22(14-20)32-16-27-21/h4-16,24H,2-3H2,1H3,(H,28,31) |
InChI-Schlüssel |
PSLBTNLSDUNTPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C2=CN=CC=C2)N(C3=CC4=C(C=C3)N=CS4)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
